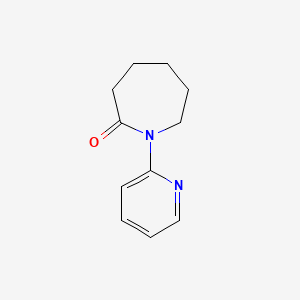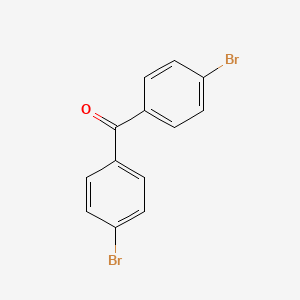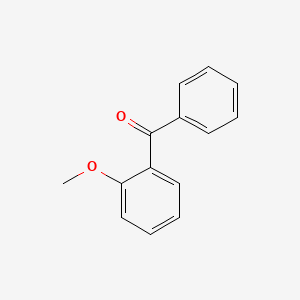
2-Methoxybenzophenone
概要
説明
2-Methoxybenzophenone, also known as (2-Methoxyphenyl) (phenyl)methanone, is an organic compound with the molecular formula C14H12O2 . It forms colorless crystals that are readily soluble in most organic solvents . It has a molecular weight of 212.24 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methoxybenzophenone consists of a benzene ring attached to a phenyl group and a methoxy group . The InChI representation of the molecule is InChI=1S/C14H12O2/c1-16-13-10-6-5-9-12 (13)14 (15)11-7-3-2-4-8-11/h2-10H,1H3 . The Canonical SMILES representation is COC1=CC=CC=C1C(=O)C2=CC=CC=C2 .
Physical And Chemical Properties Analysis
2-Methoxybenzophenone has a density of 1.1±0.1 g/cm3 . It has a boiling point of 368.7±25.0 °C at 760 mmHg . The vapour pressure of 2-Methoxybenzophenone is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.5±3.0 kJ/mol . The flash point is 171.7±16.7 °C . The index of refraction is 1.569 . The molar refractivity is 62.7±0.3 cm3 . It has 2 hydrogen bond acceptors and 3 freely rotating bonds .
科学的研究の応用
Organic Synthesis
2-Methoxybenzophenone is an organic compound that is often used in the field of organic synthesis . It serves as a building block in the synthesis of more complex organic molecules.
Analytical Reagent
This compound can be used as an analytical reagent, particularly in the gravimetric determination of copper (II) . This involves using the compound to form a precipitate with copper, which can then be weighed to determine the amount of copper present in a sample.
Sunscreen Manufacturing
2-Methoxybenzophenone can be used in the manufacturing of sunscreens . It acts as a broad-band filter, protecting the skin from the harmful effects of the sun.
Polymer Science
In the field of polymer science, 2-Methoxybenzophenone may be used in the synthesis of poly[(2-hydroxy-4-methoxybenzophenone)propylene], a polymeric ligand . This ligand can be used for the synthesis of metal/ligand polychelates, which are metal-polymer complexes.
Cosmetic Industry
Similar to its use in sunscreens, 2-Methoxybenzophenone can also be used in other cosmetic products due to its UV-absorbing properties . It can help to protect the product and the skin from UV damage.
Safety and Hazards
When handling 2-Methoxybenzophenone, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . Dust formation should be avoided . It is not compatible with strong oxidizing agents .
作用機序
Target of Action
2-Methoxybenzophenone, also known as benzophenone-3, is primarily used as a UV filter in sunscreen cosmetic products . It is a derivative of benzophenone and is known to interact with UV light, absorbing harmful rays and preventing them from penetrating the skin .
Mode of Action
The mode of action of 2-Methoxybenzophenone involves the absorption of UV-B and UV-AII rays, limiting their penetration into human skin . This interaction with UV light is crucial in preventing skin damage caused by UV radiation.
Biochemical Pathways
It is metabolized into several metabolites, including 2,4-dihydroxybenzophenone (DHB), 2,3,4-trihydroxybenzophenone (THB), and 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB), as well as their corresponding glucuronide and/or sulfate conjugates .
Pharmacokinetics
The pharmacokinetics of 2-Methoxybenzophenone involve its absorption, distribution, metabolism, and excretion (ADME). The compound is known to be percutaneously absorbed, metabolized, and finally excreted or bioaccumulated . .
Result of Action
The primary result of 2-Methoxybenzophenone’s action is the protection of skin from the harmful effects of UV radiation. By absorbing UV-B and UV-AII rays, the compound prevents these rays from penetrating the skin and causing damage . Additionally, it has been suggested that 2-Methoxybenzophenone may have an anti-hyperuricemic effect, potentially inhibiting xanthine oxidase (XOD) and affecting the regulation of organic anion transporter 1 (OAT1) and glucose transporter 9 (GLUT9) .
特性
IUPAC Name |
(2-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUDNFYSFENAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180227 | |
| Record name | 2-Methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzophenone | |
CAS RN |
2553-04-0 | |
| Record name | 2-Methoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxybenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YN2FZ8JC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methoxybenzophenone in organic synthesis?
A1: 2-Methoxybenzophenone serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. [, , , ] For instance, it acts as a key precursor in the synthesis of xanthones, a class of oxygenated heterocycles with diverse biological activities. [] This synthetic utility stems from the reactivity of its carbonyl group and the presence of the methoxy substituent, allowing for various chemical transformations.
Q2: How is 2-Methoxybenzophenone employed in the synthesis of acridones?
A2: Research highlights the use of 2-Methoxybenzophenone derivatives, specifically 2-amino- or 2-acetamido-2′-methoxybenzophenones, in acridone synthesis. [] The process involves a base-catalyzed intramolecular cyclization reaction in the presence of sodium hydride. This reaction is particularly valuable due to its wide applicability in synthesizing a variety of substituted acridones, which are important heterocyclic compounds with potential biological applications.
Q3: Can you elaborate on the role of 2-Methoxybenzophenone in the synthesis of anthraquinones?
A3: Studies demonstrate the successful utilization of 2-cyanomethyl-2′-methoxybenzophenones for synthesizing anthraquinones, including naturally occurring compounds like emodin and physcion. [, ] This method relies on a base-catalyzed ring closure reaction and provides a high-yield route to these significant natural products. Anthraquinones are recognized for their diverse biological activities, making this synthetic strategy particularly valuable.
Q4: Are there any studies on the photochemical reactivity of 2-Methoxybenzophenone?
A4: Yes, research indicates that 2-Methoxybenzophenone can undergo photochemical demethylation. [] While specific details are limited in the provided abstract, this finding suggests potential applications in photochemistry and photocatalysis. Further investigation into the mechanism and potential applications of this photochemical transformation could be of significant interest.
Q5: How can zeolites be used in reactions involving 2-Methoxybenzophenone?
A5: Research showcases the effectiveness of zeolite Hβ as a catalyst in the Friedel-Crafts acylation reaction of anisole with benzoyl chloride to produce 4-methoxybenzophenone, an isomer of 2-Methoxybenzophenone. [] This method offers a more environmentally friendly alternative to traditional Lewis acid catalysts, highlighting the potential for zeolites in similar reactions involving 2-Methoxybenzophenone derivatives.
Q6: What are the potential applications of the compounds derived from 2-Methoxybenzophenone?
A6: Derivatives of 2-Methoxybenzophenone, particularly xanthones, exhibit promising biological activities. [] For instance, Garcinia multiflora-derived xanthones, synthesized using 2-Methoxybenzophenone as a precursor, have shown potential in brine shrimp lethality tests and DPPH antioxidant assays. [] These findings highlight the potential of these compounds for developing new pharmaceutical and therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




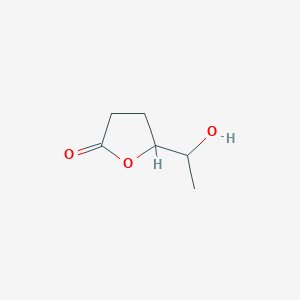

![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)
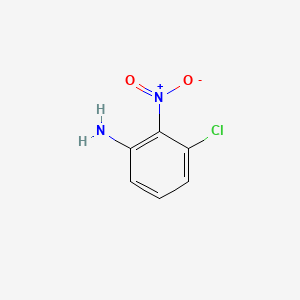
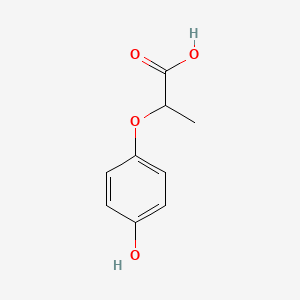
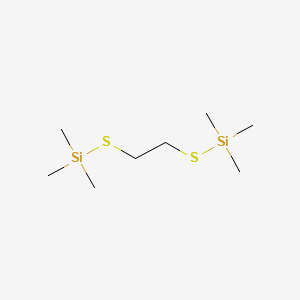


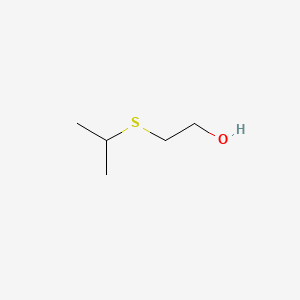
![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)

